N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-3-ethyl-N,5-dimethyl-1,2-oxazole-4-carboxamide
Description
N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-3-ethyl-N,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound with a complex structure It features a pyrrole ring substituted with a bromine atom and a methyl group, an oxazole ring with ethyl and dimethyl substitutions, and a carboxamide functional group
Properties
IUPAC Name |
N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-3-ethyl-N,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2/c1-5-12-13(9(2)20-16-12)14(19)18(4)8-11-6-10(15)7-17(11)3/h6-7H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXINAEPSRYFUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N(C)CC2=CC(=CN2C)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-3-ethyl-N,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common route starts with the bromination of 1-methylpyrrole to obtain 4-bromo-1-methylpyrrole. This intermediate is then reacted with formaldehyde and a suitable amine to form the N-[(4-bromo-1-methylpyrrol-2-yl)methyl] intermediate. The next step involves the cyclization of this intermediate with ethyl acetoacetate and a suitable catalyst to form the oxazole ring. Finally, the carboxamide group is introduced through an amidation reaction using an appropriate amine and coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-3-ethyl-N,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine or other substituents.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-3-ethyl-N,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-3-ethyl-N,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-3-ethyl-N,5-dimethyl-1,2-oxazole-4-carboxamide
- N-[(4-fluoro-1-methylpyrrol-2-yl)methyl]-3-ethyl-N,5-dimethyl-1,2-oxazole-4-carboxamide
- N-[(4-iodo-1-methylpyrrol-2-yl)methyl]-3-ethyl-N,5-dimethyl-1,2-oxazole-4-carboxamide
Uniqueness
N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-3-ethyl-N,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the pyrrole and oxazole rings also provides a distinctive structural framework that can be exploited in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
